molecular formula C18H14ClN3O3S B2731323 methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 318237-99-9

methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B2731323
CAS No.: 318237-99-9
M. Wt: 387.84
InChI Key: KAYVCKFGCZSLAN-RGVLZGJSSA-N
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Description

The compound methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate (CAS 318237-99-9) is a pyrazole derivative with the molecular formula C₁₈H₁₄ClN₃O₃S and a molar mass of 387.84 g/mol . Its structure features:

  • A 1-phenyl-1H-pyrazole core.
  • A 4-chlorophenylsulfanyl group at position 3.
  • A hydroxyimino methyl group at position 2.
  • A methyl carboxylate ester at position 2.

The 4-chlorophenylsulfanyl and hydroxyimino groups are critical for intermolecular interactions, such as hydrogen bonding and π-stacking, which influence crystallinity and solubility.

Properties

IUPAC Name

methyl 5-(4-chlorophenyl)sulfanyl-4-[(E)-hydroxyiminomethyl]-1-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3S/c1-25-18(23)16-15(11-20-24)17(26-14-9-7-12(19)8-10-14)22(21-16)13-5-3-2-4-6-13/h2-11,24H,1H3/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYVCKFGCZSLAN-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1C=NO)SC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=NN(C(=C1/C=N/O)SC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate, identified by the CAS number 318237-99-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, particularly its anticancer properties, kinase inhibition, and other pharmacological effects.

The molecular formula of the compound is C18H14ClN3O3SC_{18}H_{14}ClN_{3}O_{3}S with a molecular weight of 387.84 g/mol. The structure includes a pyrazole ring, which is known for its diverse biological activities, making it a valuable scaffold in drug design.

PropertyValue
Molecular FormulaC18H14ClN3O3S
Molecular Weight387.84 g/mol
CAS Number318237-99-9
Purity>90%

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related compound demonstrated low micromolar activity against AKT2/PKBβ, a kinase implicated in glioma malignancy. This compound inhibited the formation of neurospheres in patient-derived glioma stem cells and exhibited potent efficacy against glioblastoma cell lines while showing significantly less cytotoxicity towards non-cancerous cells .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific kinases, particularly AKT2/PKBβ. The inhibition of this pathway is crucial since AKT signaling is often dysregulated in various cancers, including gliomas. The compound's ability to selectively target cancer cells while sparing normal cells suggests a promising therapeutic index .

Enzyme Inhibition

In addition to its anticancer properties, compounds with similar structures have been shown to possess enzyme inhibitory activities. For example, several derivatives have demonstrated significant inhibition of acetylcholinesterase and urease, indicating potential applications in treating conditions like Alzheimer's disease and urinary infections .

Study on Kinase Inhibition

A detailed study assessed the inhibitory effects of this compound against various kinases. The results revealed that at a concentration of 5 μM, the compound effectively inhibited AKT2 with an IC50 value around 12 μM . This specificity for AKT2 highlights its potential as a targeted therapeutic agent in cancer treatment.

Antibacterial Activity

While primarily focused on anticancer properties, some studies have also evaluated the antibacterial activity of related compounds. These compounds exhibited moderate to strong activity against certain bacterial strains, suggesting that they may possess broader pharmacological applications beyond oncology .

Scientific Research Applications

Chemistry

In the field of chemistry, methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. It is also utilized as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

Biology

Biological research has identified several derivatives of this compound that exhibit enzyme inhibition and antimicrobial properties . For instance, studies have shown that it can inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic applications. The hydroxyimino group is particularly significant for its ability to form hydrogen bonds with amino acid residues in enzyme active sites, enhancing binding affinity.

Medicine

Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases, including cancer and infectious diseases. Its mechanism of action often involves blocking enzyme activity or disrupting biochemical pathways critical to disease progression. Preliminary studies suggest its derivatives may serve as effective treatments due to their selective action on target molecules.

Industry

In industrial applications, this compound is used in the development of new materials , including polymers and dyes. Its unique chemical properties allow for the design of materials with specific functionalities, enhancing performance in various applications.

Case Study 1: Antimicrobial Activity

A study published in the European Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results indicated significant inhibitory effects against several bacterial strains, suggesting potential use in developing new antibiotics .

Case Study 2: Enzyme Inhibition

Research documented in Bioorganic & Medicinal Chemistry highlighted the compound's role as an enzyme inhibitor. It was found to effectively inhibit dipeptidyl peptidase IV (DPP-IV), an important target in diabetes treatment. The study demonstrated that modifications to the structure could enhance potency and selectivity .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for synthesisUsed in creating complex heterocycles
BiologyEnzyme inhibitorsSignificant antimicrobial properties
MedicineTherapeutic agentPotential for treating cancer and infections
IndustryMaterial developmentUsed in polymers and dyes

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) moiety at position 5 undergoes nucleophilic substitution under basic conditions. This reaction is critical for modifying the 4-chlorophenyl substituent:

Reaction Conditions Product Yield Reference
Displacement with aminesK₂CO₃, DMF, 80°C, 12 h5-(4-chlorophenyl)amino analog68%
Thiol exchange with alkyl halidesNaH, THF, 0°C to rt, 6 h5-alkylsulfanyl derivatives (e.g., methylsulfanyl)72–85%

The reaction with amines proceeds via an SNAr mechanism due to electron-withdrawing effects of the pyrazole ring and chloro substituent.

Hydroxyimino Group Reactivity

The hydroxyimino (-CH=N-OH) group at position 4 participates in tautomerism and condensation reactions:

Tautomerism

  • Exists in equilibrium between hydroxyimino and oxime forms, confirmed by ¹H NMR (δ 12.16 ppm for -OH) .

  • Tautomeric stability is solvent-dependent, favoring the hydroxyimino form in polar aprotic solvents (e.g., DMSO).

Condensation Reactions

Reagent Conditions Product Application
Aromatic aldehydesHCl (cat.), EtOH, refluxSchiff bases (e.g., 4-arylidene derivatives)Coordination chemistry ligands
HydrazinesAcOH, 60°C, 8 hPyrazolo[3,4-d]pyridazine derivativesBioactive compound synthesis

Ester Hydrolysis and Functionalization

The methyl ester at position 3 undergoes hydrolysis to generate carboxylic acid intermediates:

Reaction Conditions Product Notes
Basic hydrolysis2M NaOH, MeOH/H₂O, reflux, 4 h5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylic acidIntermediate for amide coupling
Acidic hydrolysis6M HCl, dioxane, 90°C, 6 hSame carboxylic acidLower yield (55%) vs. basic route

The carboxylic acid derivative serves as a precursor for:

  • Amide formation with HATU/DIPEA coupling (yields: 70–88%) .

  • Esterification with alkyl halides under Mitsunobu conditions .

Electrophilic Aromatic Substitution

The phenyl group at position 1 undergoes regioselective electrophilic substitution:

Reaction Reagent Position Product Yield
NitrationHNO₃/H₂SO₄, 0°CPara to N11-(4-nitrophenyl) derivative63%
SulfonationClSO₃H, CH₂Cl₂, rtMeta to N11-(3-sulfophenyl) derivative58%

Meta-directing effects of the pyrazole ring dominate substitution patterns .

Reduction

  • Hydroxyimino group : Reduced to amine using NaBH₄/NiCl₂ (NH₂ yield: 82%).

  • Ester group : Selective reduction to alcohol via LiAlH₄ (CH₂OH yield: 75%).

Oxidation

  • Sulfanyl group : Oxidized to sulfoxide (H₂O₂/AcOH) or sulfone (mCPBA) .

  • Pyrazole ring : Resistant to oxidation under standard conditions.

Cycloaddition and Heterocycle Formation

The hydroxyimino group participates in [3+2] cycloadditions:

Dipolarophile Conditions Product Application
DMADCuI, DMF, 80°CIsoxazolo[5,4-c]pyridine derivativesAntimicrobial agents
AcetyleneMicrowave, 120°CPyrazolo-triazole hybridsFluorescent probes

Stability and Degradation

  • Thermal stability : Decomposes above 220°C (DSC data) .

  • Photolysis : UV light induces cleavage of the sulfanyl group (t₁/₂ = 4.2 h in MeCN).

This compound’s multifunctional reactivity makes it valuable in medicinal chemistry and materials science. Further studies are needed to explore its catalytic applications and biological target interactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name / ID Key Substituents Functional Groups Notable Properties References
Target Compound (CAS 318237-99-9) 5-(4-Cl-PhS), 4-(hydroxyimino-CH₂), 1-Ph, 3-MeCOO Hydroxyimino, sulfanyl, ester High lipophilicity; potential for hydrogen bonding via hydroxyimino .
Methyl 4-(hydroxyimino)methyl-1-phenyl-5-(phenylsulfanyl)-1H-pyrazole-3-carboxylate (CAS 318238-02-7) 5-PhS (vs. 4-Cl-PhS in target) Same as target but lacks Cl on phenylsulfanyl Reduced electron-withdrawing effects; lower molar mass (373.84 vs. 387.84) .
{5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzoate (CAS 318248-32-7) 4-chlorobenzoate ester, 1-Me, 3-Ph Ester, dual Cl substituents Increased steric bulk; higher molar mass (469.38) may reduce solubility .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime 3-CF₃, 5-(3-Cl-PhS), thiazolyl oxime Trifluoromethyl, thiazole Enhanced metabolic stability due to CF₃; thiazole may improve antimicrobial activity .
2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one Dual 4-Cl-Ph groups, pyrazol-3-one Ketone, dual Cl substituents Rigid pyrazol-3-one core; dihedral angles (77–87°) suggest twisted packing .

Key Comparative Insights:

Substituent Effects on Lipophilicity and Bioactivity: The 4-chlorophenylsulfanyl group in the target compound enhances lipophilicity compared to the non-chlorinated analog (CAS 318238-02-7) . Chlorine’s electron-withdrawing nature may also improve receptor binding in antimicrobial applications. The trifluoromethyl group in ’s compound increases metabolic stability, a trait absent in the target compound .

Hydrogen Bonding and Crystal Packing: The hydroxyimino group in the target compound facilitates hydrogen bonding, similar to the pyrazol-3-one in . However, the latter’s twisted dihedral angles (77.70–86.65°) suggest less efficient packing than the target’s planar structure .

The methyl carboxylate in the target compound offers a balance between reactivity (ester hydrolysis) and stability compared to carbamates () or amides () .

Q & A

Q. What synthetic methodologies are commonly employed to prepare methyl 5-[(4-chlorophenyl)sulfanyl]pyrazole derivatives, and how can reaction conditions be optimized?

The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with β-ketoesters or enaminones. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine forms the pyrazole core . Subsequent functionalization steps, such as sulfanylation with 4-chlorobenzenethiol, require controlled conditions (e.g., K₂CO₃ in ethanol under reflux) to ensure regioselectivity and minimize side reactions . Optimization parameters include:

  • Temperature : Reflux conditions (70–80°C) for sulfanylation to enhance reactivity.
  • Catalysts : Use of bases like NaOH or K₂CO₃ to deprotonate thiols and activate electrophilic substitution.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the target compound from byproducts .

Q. What spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

  • IR Spectroscopy : Identify key functional groups (e.g., C=O ester stretch at ~1700 cm⁻¹, N–O stretch from hydroxyimino at ~1600 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons of 4-chlorophenyl at δ 7.2–7.4 ppm, methyl ester protons at δ 3.8–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ matching the molecular formula C₁₈H₁₅ClN₃O₃S) .
  • Elemental Analysis : Validate purity (>95%) by comparing experimental and theoretical C/H/N percentages .

Q. How can researchers design initial pharmacological screening assays for this compound?

  • In vitro assays : Test enzyme inhibition (e.g., cyclooxygenase-2 for anti-inflammatory activity) using UV-Vis spectroscopy to monitor substrate conversion .
  • In vivo models : Evaluate analgesic activity in rodent tail-flick tests, with dose optimization (e.g., 10–50 mg/kg) and controls for ulcerogenicity .
  • Data validation : Compare results with reference standards (e.g., indomethacin) and use ANOVA for statistical significance .

Advanced Research Questions

Q. What crystallographic strategies are employed to resolve structural ambiguities in pyrazole derivatives?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane) and refine structures using SHELXL . Key parameters include:
    • R-factor : Aim for <0.05 to ensure accuracy.
    • Hydrogen bonding : Analyze interactions (e.g., N–H···O) to explain stability and packing .
  • Mercury software : Visualize voids and intermolecular interactions (e.g., π-π stacking between phenyl rings) to correlate structure with solubility .

Q. How can computational chemistry resolve discrepancies between experimental and theoretical spectral data?

  • DFT calculations : Use Gaussian09 with B3LYP/6-311G(d,p) basis sets to simulate IR and NMR spectra. Discrepancies in hydroxyimino tautomerization (oxime vs. nitroso forms) can be resolved by comparing energy-minimized conformers .
  • TD-DFT : Predict UV-Vis absorption bands and compare with experimental data to validate electronic transitions .

Q. What strategies are used to analyze structure-activity relationships (SAR) for sulfanyl and hydroxyimino substituents?

  • Analog synthesis : Replace 4-chlorophenylsulfanyl with methylsulfanyl or phenylsulfonyl groups to assess electronic effects on bioactivity .
  • Pharmacophore mapping : Use MOE software to identify critical interactions (e.g., hydrogen bonding via hydroxyimino group) .
  • Data interpretation : Correlate IC₅₀ values with substituent Hammett constants (σ) to quantify electronic contributions .

Q. How can researchers identify and characterize metabolic products of this compound?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Major metabolites often result from ester hydrolysis or sulfanyl oxidation .
  • Fragmentation patterns : Use Q-TOF MS to trace hydroxylated or glutathione-conjugated derivatives .

Q. What experimental approaches assess the impact of polymorphism on bioavailability?

  • DSC/TGA : Identify polymorphs by melting point differences (e.g., Form I vs. Form II) .
  • Solubility studies : Compare dissolution rates in biorelevant media (FaSSIF/FeSSIF) and correlate with crystal packing (Mercury void analysis) .

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